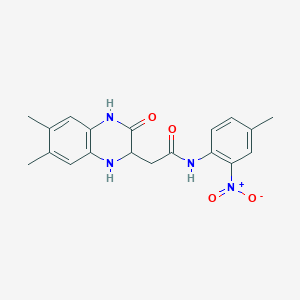

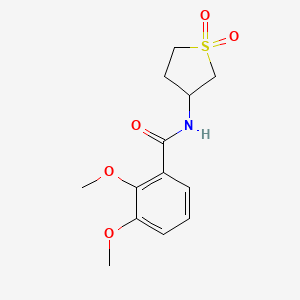

N-(2-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

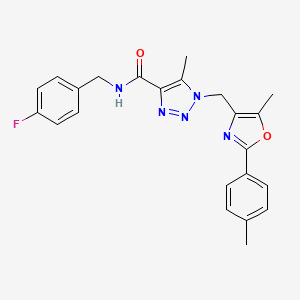

N-(2-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a significant role in the maturation and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

Research has explored the utilization of nicotinamide derivatives and related compounds across mammals, insects, and bacteria. The study highlights the bioactivity of these compounds, including their role in combating deficiencies such as pellagra and their metabolic pathways in the body. The formation of nicotinamide methochloride in mammals post-administration of nicotinic acid and nicotinamide signifies the biological transformation and potential applications of these derivatives in understanding metabolic disorders and developing therapeutic strategies (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antifungal Activity

A bioactivity-oriented modification strategy for succinate dehydrogenase (SDH) inhibitors resulted in the discovery of novel compounds with significant antifungal activity against important crop disease fungi. The introduction of a carboxyl group based on the nicotinamide derivative demonstrated potent inhibitory effects on SDH enzymes, suggesting applications in agricultural fungicides and the study of fungal resistance mechanisms (Liu et al., 2020).

Herbicidal Activity

The synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, unveiled compounds with excellent herbicidal activity. This research underlines the utility of nicotinamide derivatives in developing new herbicides targeting monocotyledonous weeds, offering insights into structure-activity relationships and the potential for agricultural applications (Yu et al., 2021).

Antineoplastic Activities

The exploration of 6-substituted nicotinamides for their synthesis and antineoplastic activities provides a foundation for developing new cancer therapeutics. These studies indicate the versatility of nicotinamide derivatives in medicinal chemistry, particularly in creating compounds with moderate activity against certain cancers (Ross, 1967).

Molecular Docking and Quantum Chemical Calculations

Investigations into the molecular structure, spectroscopic data, and biological effects of nicotinamide derivatives through molecular docking and quantum chemical calculations reveal their potential in drug design and development. This research contributes to understanding the molecular interactions and efficacy of these compounds in biological systems (Viji et al., 2020).

properties

IUPAC Name |

N-(2-chlorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-15-3-1-2-4-16(15)21-18(22)14-5-6-17(20-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIFWCHNEHDUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)

![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)

![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)